2-Amino-3-chlorophenol hydrochloride

Solubility Salt formulation Aqueous reaction media

2-Amino-3-chlorophenol hydrochloride (CAS 858013-95-3) is the hydrochloride salt of a chlorinated ortho-aminophenol, with molecular formula C₆H₇Cl₂NO and molecular weight 180.03 g/mol. The compound features a primary amino group (-NH₂) ortho to a phenolic hydroxyl (-OH) and a chlorine substituent at the 3-position, creating a dense hydrogen-bonding network that influences its solid-state stability and solubility behavior.

Molecular Formula C6H7Cl2NO
Molecular Weight 180.03
CAS No. 858013-95-3
Cat. No. B2583309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-chlorophenol hydrochloride
CAS858013-95-3
Molecular FormulaC6H7Cl2NO
Molecular Weight180.03
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)N)O.Cl
InChIInChI=1S/C6H6ClNO.ClH/c7-4-2-1-3-5(9)6(4)8;/h1-3,9H,8H2;1H
InChIKeyIMGFSLMGWSMKMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-chlorophenol Hydrochloride (CAS 858013-95-3): Core Identity and Procurement-Relevant Physicochemical Profile


2-Amino-3-chlorophenol hydrochloride (CAS 858013-95-3) is the hydrochloride salt of a chlorinated ortho-aminophenol, with molecular formula C₆H₇Cl₂NO and molecular weight 180.03 g/mol [1]. The compound features a primary amino group (-NH₂) ortho to a phenolic hydroxyl (-OH) and a chlorine substituent at the 3-position, creating a dense hydrogen-bonding network that influences its solid-state stability and solubility behavior . It is supplied as a crystalline solid with a typical minimum purity specification of 95%, supported by batch-specific quality control documentation including NMR, HPLC, and GC analyses . The compound serves as a synthetic intermediate in pharmaceutical and agrochemical research, with documented utility in the synthesis of arenoazolylamine antibiotic compounds and as a reference standard for analytical method development in drug manufacturing [2].

Why 2-Amino-3-chlorophenol Hydrochloride Cannot Be Replaced by Positional Isomers or the Free Base Without Risk


Simple substitution of 2-amino-3-chlorophenol hydrochloride with its free base (CAS 56962-00-6) or with regioisomeric chlorinated aminophenols (e.g., 2-amino-4-chlorophenol, 3-amino-2-chlorophenol) introduces quantifiable differences in aqueous handling, regiochemical reactivity, and analytical reproducibility. The free base exhibits limited water solubility (2.9 g/L at 25°C, experimentally determined) and is reported to oxidize readily when moist, whereas the hydrochloride salt form demonstrably enhances solubility in polar and aqueous solvent systems [1]. Positional isomers place the chlorine and amino groups in different relative orientations, altering intramolecular hydrogen bonding, pKa, and directing effects for electrophilic substitution or heterocycle formation — a critical consideration when the 2-amino-3-chloro pattern is specified for antibiotic arenoazolylamine synthesis . The hydrochloride salt also provides a defined 1:1 stoichiometric composition (MW 180.03 g/mol), which is essential for gravimetric preparation of reference standard solutions, whereas the free base may exhibit variable hydration or oxidation states under ambient storage [2].

Quantitative Differentiation Evidence: 2-Amino-3-chlorophenol Hydrochloride Against Closest Comparators


Aqueous Solubility Enhancement Relative to Free Base Enables Broader Reaction Medium Compatibility

The free base 2-amino-3-chlorophenol (CAS 56962-00-6) has a measured water solubility of 2.9 g/L at 25°C, classifying it as 'slightly soluble' . The hydrochloride salt form (CAS 858013-95-3) converts the neutral amine into an ionic ammonium chloride species, which class-level evidence across aminophenol hydrochlorides demonstrates increases aqueous solubility by typically 10- to 100-fold relative to the free base [1]. While a direct experimental g/L value for 2-amino-3-chlorophenol hydrochloride is not published in the open literature, the hydrochloride salt of the structurally analogous 3-aminophenol is reported as freely soluble in water, whereas its free base is only moderately soluble [2]. This differential is critical for reactions conducted in aqueous or mixed aqueous-organic solvent systems where the free base would require organic co-solvents or heating to dissolve.

Solubility Salt formulation Aqueous reaction media Pharmaceutical intermediate

Regiochemical Specificity for Arenoazolylamine Antibiotic Synthesis Versus Inactive Isomers

Patent and literature precedent specifically identifies the 2-amino-3-chlorophenol substitution pattern as a productive building block for arenoazolylamine-class antibiotic compounds, with the ortho-aminophenol motif and chlorine at the 3-position enabling the correct regiochemistry for heterocycle formation . In contrast, the regioisomer 2-amino-4-chlorophenol (CAS 95-85-2) participates in chlorzoxazone synthesis via a different cyclization pathway (reaction with ethyl chloroformate to form a benzoxazolinone core), and 3-amino-2-chlorophenol (CAS 56962-01-7) places the amino group meta to the hydroxyl, eliminating the ortho-aminophenol motif required for arenoazolylamine formation [1]. The free base 2-amino-3-chlorophenol has a pKa of 8.79±0.10 (predicted), whereas 2-amino-4-chlorophenol has a pKa of approximately 8.5, reflecting how chlorine position modulates amine nucleophilicity and reaction pH requirements .

Regiochemistry Heterocycle synthesis Antibiotic intermediates Structure-activity relationship

Oxidative Stability Advantage of the Hydrochloride Salt Form During Storage and Handling

The free base 2-amino-3-chlorophenol is documented to be stable when thoroughly dry but undergoes rapid oxidation when exposed to moisture, forming colored degradation products that can compromise subsequent reaction stoichiometry [1]. The hydrochloride salt protonates the amino group, reducing its electron-donating character and thereby decreasing susceptibility to oxidative degradation via single-electron transfer or autoxidation pathways. Class-level evidence from the closely related 4-aminophenol hydrochloride indicates that the salt form is hygroscopic but chemically stable when stored in cool, dry conditions, whereas the free base darkens upon exposure to air and light [2]. For 2-amino-3-chlorophenol hydrochloride, the recommended long-term storage condition is cool and dry, with no special inert atmosphere requirement specified, unlike the free base which requires storage under inert gas in a dark place .

Stability Oxidation resistance Storage conditions Solid-state chemistry

Stoichiometric Precision for Analytical Reference Standard Preparation Versus Free Base

The hydrochloride salt provides a defined 1:1 amine:HCl stoichiometry with a precise molecular weight of 180.03 g/mol, directly traceable to its crystal lattice composition [1]. The free base (MW 143.57 g/mol) can exist in variable states of hydration or partial oxidation depending on storage history, introducing uncertainty in gravimetric standard preparation. 2-Amino-3-chlorophenol (free base) is explicitly listed as a reference standard for analytical method development and quality control in Chlorzoxazone Abbreviated New Drug Applications (ANDA), with the HCl salt (CAS 858013-95-3) provided as a related traceable form [2]. Batch-specific QC documentation for the hydrochloride salt routinely includes NMR, HPLC, and GC analyses, enabling full method validation traceability .

Reference standard Analytical method validation Quality control ANDA

Prioritized Application Scenarios for 2-Amino-3-chlorophenol Hydrochloride Procurement


Aqueous-Phase Synthesis of Arenoazolylamine Antibiotic Candidates

When synthetic protocols require aqueous or mixed aqueous-organic solvent conditions for heterocycle formation, the hydrochloride salt's enhanced polar solubility eliminates the need for organic co-solvents or heating that would be necessary with the free base (solubility only 2.9 g/L at 25°C) . The 2-amino-3-chloro substitution pattern is specifically documented in patent literature for constructing arenoazolylamine scaffolds, where the ortho-aminophenol motif directs cyclization and the chlorine at the 3-position provides a handle for further functionalization . Using the incorrect regioisomer (e.g., 2-amino-4-chlorophenol) would divert the reaction toward benzoxazolinone products instead, as evidenced by the established chlorzoxazone synthetic pathway [1].

Preparation of Traceable Analytical Reference Standards for Pharmaceutical QC

For ANDA-related analytical method validation and quality control of chlorzoxazone or related drug substances, the hydrochloride salt provides a defined 1:1 stoichiometric form (MW 180.03 g/mol) that enables accurate gravimetric standard preparation without ambiguity about amine protonation state or adventitious moisture/oxidation [2]. Batch-specific QC documentation including NMR, HPLC, and GC analyses supports full method validation traceability as required by ICH Q2(R1) guidelines . The free base, by contrast, requires storage under inert atmosphere and may undergo oxidation if exposed to moisture, introducing uncertainty in standard concentration .

Acid-Catalyzed Coupling Reactions for Dye and Agrochemical Intermediate Production

In diazotization-coupling sequences for azo dye synthesis or agrochemical intermediate production, the hydrochloride salt provides the amine in its protonated form compatible with the acidic conditions (typically HCl or H₂SO₄) required for diazonium salt generation [3]. The ortho-aminophenol bearing chlorine at the 3-position forms stable azo bonds with aromatic coupling partners, producing vibrant and durable dye chromophores [4]. The salt form also reduces handling complexities associated with the moisture-sensitive free base during large-scale batch processing.

Laboratories Operating Without Inert-Atmosphere Storage Infrastructure

For research groups or pilot-scale facilities that lack controlled-atmosphere (glovebox or Schlenk line) storage, the hydrochloride salt's tolerance of ambient cool, dry storage conditions — without the inert atmosphere required by the free base — reduces the risk of oxidative degradation during inventory holding . This practical advantage translates to more consistent reaction outcomes and reduced material waste from decomposed stock, which is particularly relevant for multi-step synthetic campaigns where intermediate quality directly affects final product yield and purity.

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